N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide
Description
N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide is a methanesulfonamide derivative featuring a substituted 1,2,4-triazole core. The triazole ring is substituted with a methyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 5-position. The sulfonamide moiety is modified with an N-hydroxy group and a methyl linker bridging the triazole and sulfonamide groups.
Properties
IUPAC Name |
N-hydroxy-N-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4O3S/c1-12-4(3-13(14)17(2,15)16)10-11-5(12)6(7,8)9/h14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERFEOESNIBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C(F)(F)F)CN(O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of information about its target and mode of action, it’s difficult to predict its potential effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide. Without specific experimental data, these influences remain speculative.
Biological Activity
N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide, also known by its CAS number 400081-53-0, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a trifluoromethyl group, a triazole ring, and a sulfonamide moiety. The molecular formula is with a molecular weight of approximately 370.74 g/mol. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it suitable for various therapeutic applications.
The biological activity of this compound primarily involves its role as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial for maintaining acid-base balance and are implicated in various physiological processes. Inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer where enzyme dysregulation occurs .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antifungal and antibacterial activities. The sulfonamide group is known for its ability to disrupt microbial metabolic processes, which contributes to the antimicrobial efficacy of this compound. Studies have shown that derivatives containing trifluoromethyl groups can enhance potency against specific pathogens .
Antimalarial Activity
A study focusing on derivatives of 1H-1,2,4-triazol-3-yl benzenesulfonamides highlighted the potential of such compounds as antimalarial agents . Molecular docking studies revealed that certain trifluoromethyl-substituted derivatives exhibited strong binding affinities to dihydropteroate synthase (DHPS), an enzyme critical for the survival of Plasmodium falciparum, the causative agent of malaria . This suggests that this compound could be developed further for antimalarial therapy.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of sulfonamide-triazole hybrids, which are explored for diverse applications, including pharmaceuticals and agrochemicals. Below is a comparative analysis with structurally related compounds from the literature.
Substituent Effects on the Triazole Core
Key Observations:
- Electron-Withdrawing Groups : The target compound’s trifluoromethyl group contrasts with electron-donating groups (e.g., trimethoxyphenyl in ), which may reduce oxidative metabolism but increase steric bulk.
- Sulfur Modifications: Methylthio (-SCH₃) in and thione (-C=S) in introduce distinct reactivity profiles.
- Aromatic Substituents: Difluorophenyl () and dichlorophenyl () substituents are common in agrochemicals for enhanced lipophilicity and target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
